molecular formula C9H11ClN4 B6167454 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine CAS No. 890094-16-3

2-chloro-6-methyl-9-(propan-2-yl)-9H-purine

Cat. No. B6167454
CAS RN: 890094-16-3
M. Wt: 210.7
InChI Key:
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Description

2-Chloro-6-methyl-9-(propan-2-yl)-9H-purine, also known as 2-CMP, is a purine derivative that has been used in a variety of scientific research applications. It is a small, water-soluble molecule with a molecular weight of 224.7 g/mol, and is composed of a six-membered ring with two nitrogen, one oxygen, and one chlorine atom. 2-CMP is a substrate for the enzyme purine nucleoside phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides and nucleotides. 2-CMP has been used in a variety of biochemical and physiological studies, including the study of purine metabolism, nucleic acid metabolism, and the regulation of gene expression.

Mechanism of Action

2-chloro-6-methyl-9-(propan-2-yl)-9H-purine is a substrate for the enzyme purine nucleoside phosphorylase (PNP). PNP catalyzes the reversible phosphorolysis of purine nucleosides and nucleotides. The reaction is reversible, meaning that it can both synthesize and degrade purine nucleosides and nucleotides. 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine is a substrate for the enzyme, and when it is bound to the enzyme, it is converted to 2-chloro-6-methyl-9-hydroxy-9H-purine and phosphate.
Biochemical and Physiological Effects
2-chloro-6-methyl-9-(propan-2-yl)-9H-purine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme purine nucleoside phosphorylase (PNP). This inhibition can lead to an increase in the concentration of purine nucleosides and nucleotides, which can have a variety of effects on the metabolism of purines and nucleic acids. Additionally, 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine has been found to inhibit the activity of other enzymes, such as adenosine deaminase and adenosine kinase, which can lead to a decrease in the concentration of adenosine, a purine nucleoside.

Advantages and Limitations for Lab Experiments

2-chloro-6-methyl-9-(propan-2-yl)-9H-purine has several advantages for use in laboratory experiments. It is a small, water-soluble molecule, which makes it easy to work with. Additionally, it is relatively inexpensive, and can be easily synthesized from 2-chloro-6-methylpyrimidine-4-carboxylic acid. However, there are some limitations to its use in laboratory experiments. It is a relatively weak inhibitor of the enzyme PNP, and its inhibition of other enzymes is not well understood. Additionally, its inhibition of other enzymes is not completely reversible, which can lead to unexpected results.

Future Directions

There are several possible future directions for research involving 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine. One possible direction is to further study its inhibition of other enzymes, such as adenosine deaminase and adenosine kinase. Additionally, further research could be done to study the effects of 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine on purine and nucleic acid metabolism. Additionally, further research could be done to study the effects of 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine on gene expression. Finally, further research could be done to develop more efficient synthesis methods for 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine and other purine derivatives.

Synthesis Methods

2-chloro-6-methyl-9-(propan-2-yl)-9H-purine can be synthesized from 2-chloro-6-methylpyrimidine-4-carboxylic acid by reacting it with propan-2-ol in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in a mixture of dichloromethane and water at room temperature. The product is then isolated by column chromatography and purified by recrystallization. The yield of the reaction is typically around 70%.

Scientific Research Applications

2-chloro-6-methyl-9-(propan-2-yl)-9H-purine has been used in a variety of scientific research applications. It has been used to study the regulation of gene expression, as well as the metabolism of purines and nucleic acids. It has also been used to study enzyme kinetics and the effects of inhibitors on the activity of enzymes. Additionally, it has been used to study the effects of drugs on the activity of enzymes, and to study the effects of drugs on the metabolism of purines and nucleic acids.

properties

IUPAC Name

2-chloro-6-methyl-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNEGBFMQTSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254355
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-

CAS RN

890094-16-3
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine
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